molecular formula C6H2BrF4N B569395 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine CAS No. 1156542-30-1

2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine

Cat. No. B569395
M. Wt: 243.987
InChI Key: CFKUMEAWTPZERA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine is a tri-substituted pyridine . It is used in the preparation of pharmaceutical agents with antitumor activities and for the preparation of pesticides with a trifluoromethyl moiety .


Synthesis Analysis

The synthesis of 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine involves a palladium-catalyzed α-arylation of a Refomatsky reagent . It can also be prepared by regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide .


Molecular Structure Analysis

The molecular formula of 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine is C6H3BrF3N . The molecular weight is 225.99 . The SMILES string representation is FC(F)(F)c1ccc(Br)nc1 .


Chemical Reactions Analysis

2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .


Physical And Chemical Properties Analysis

2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine is a solid with a melting point of 44-48 °C . The refractive index is 1.478 . The density is 1.827 g/mL at 25 °C .

Scientific Research Applications

  • Synthesis of Aminopyridines

    • Field : Organic Chemistry
    • Application : 2-Fluoro-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions .
    • Results : The outcomes of these reactions are aminopyridines, which have various applications in the chemical industry .
  • Catalytic Ligand for Regioselective Preparation of Tetramethylbiphenyls

    • Field : Organic Chemistry
    • Application : It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
    • Results : The outcomes of these reactions are tetramethylbiphenyls, which have various applications in the chemical industry .
  • Synthesis of Pyrazolopyridines as Kinase LRRK2 Inhibitors

    • Field : Medicinal Chemistry
    • Application : 2-Bromo-4-(trifluoromethyl)pyridine is used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .
    • Results : The outcomes of these reactions are pyrazolopyridines, which are potential therapeutic agents for cancer and neurodegenerative diseases .
  • Synthesis of Trifluoromethylpyridines for Agrochemical and Pharmaceutical Applications

    • Field : Agrochemical and Pharmaceutical Industries
    • Application : Trifluoromethylpyridine (TFMP) and its derivatives, including 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine, are used in the agrochemical and pharmaceutical industries .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Synthesis of Trifluoromethylpyridines for Active Agrochemical and Pharmaceutical Ingredients

    • Field : Agrochemical and Pharmaceutical Industries
    • Application : Trifluoromethylpyridine (TFMP) and its derivatives, including 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine, are used as key structural motifs in active agrochemical and pharmaceutical ingredients .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Synthesis of 2,3-Dichloro-5-(Trifluoromethyl)pyridine

    • Field : Organic Chemistry
    • Application : Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .
    • Results : The outcomes of these reactions are several crop-protection products .
  • Synthesis of Trifluoromethylpyridines for Active Agrochemical and Pharmaceutical Ingredients

    • Field : Agrochemical and Pharmaceutical Industries
    • Application : Trifluoromethylpyridine (TFMP) and its derivatives, including 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine, are used as key structural motifs in active agrochemical and pharmaceutical ingredients .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Synthesis of 2,3-Dichloro-5-(Trifluoromethyl)pyridine

    • Field : Organic Chemistry
    • Application : Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .
    • Results : The outcomes of these reactions are several crop-protection products .

Safety And Hazards

2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine is considered hazardous. It has acute oral toxicity and can cause skin irritation, eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

The future directions of 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine involve its use in the preparation of pharmaceutical agents with antitumor activities and for the preparation of pesticides with a trifluoromethyl moiety . It is expected that many novel applications of 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine will be discovered in the future .

properties

IUPAC Name

2-bromo-5-fluoro-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF4N/c7-5-1-3(6(9,10)11)4(8)2-12-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKUMEAWTPZERA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine

Synthesis routes and methods

Procedure details

Copper iodide (1.51 g) and potassium fluoride (0.46 g) were subjected to a reduced pressure (1 Ton) using a vacuum pump, and were heated with a heat gun for 20 minutes while stirring slowly. Under the argon atmosphere, 13 ml of N-methylpyrrolidine and 1.13 g of trifluoromethyltrimethylsilane were added at room temperature, and a temperature was elevated to 50° C. over 20 minutes. After further stirring for 1 hour, 2 g of 2-bromo-5-fluoro-4-iodopyridine was added, and the mixture was stirred for 23 hours. After allowing to cool; the reaction solution was poured into a 12% aqueous ammonia solution, and the resultant solution was extracted with diethyl ether three times, washed with an aqueous saturated sodium chloride solution, dried with anhydrous magnesium sulfate, and concentrated. The residue was subjected to silica gel column chromatography to obtain 0.8 g of 2-bromo-5-fluoro-4-trifluoromethylpyridine.
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
1.13 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.51 g
Type
catalyst
Reaction Step Five

Citations

For This Compound
1
Citations
G Luo, L Chen, WA Kostich, B Hamman… - Journal of Medicinal …, 2022 - ACS Publications
Recent mouse knockout studies identified adapter protein-2-associated kinase 1 (AAK1) as a viable target for treating neuropathic pain. BMS-986176/LX-9211 (4), as a highly selective, …
Number of citations: 8 pubs.acs.org

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